2-Pentanol, 5-amino-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanol, 5-amino-, ®-: is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image®-5-Amino-2-pentanol and is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on a five-carbon chain. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One of the primary methods for synthesizing 5-amino-1-pentanol involves the reductive amination of biomass-derived dihydropyran.
Hydrogenation of Furfural: Another method involves the complete hydrogenation of furfural to produce tetrahydrofurfuryl alcohol, which then undergoes ring expansion and dehydration to form dihydropyran.
Industrial Production Methods: The industrial production of 5-amino-1-pentanol typically involves continuous processes using nickel-hydrotalcite catalysts. These processes are designed to maximize yield and minimize waste, making them more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be synthesized through reductive amination, as mentioned earlier.
Substitution: It can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions:
Nickel Catalysts: Used in reductive amination processes.
Ammonia and Hydrogen: Employed in the reductive amination of dihydropyran.
Major Products:
5-Amino-1-pentanol: The primary product of reductive amination.
4-Penten-1-amine, Piperidine, and 1-Pentylamine: Products formed when 5-amino-1-pentanol undergoes dehydration over ytterbium (III) oxide.
Scientific Research Applications
Chemistry:
Building Block for Biodegradable Polymers: 5-Amino-1-pentanol is used as a building block for biodegradable polyesteramides, which have applications in creating environmentally friendly plastics.
Biology and Medicine:
Absorption of Carbon Dioxide: Amino alcohols like 5-amino-1-pentanol are studied for their potential in absorbing carbon dioxide, which has implications for environmental science and medical applications.
Industry:
Synthesis of Valerolactam: This compound is a starting material for valerolactam, a monomer used in the production of polyamides.
Mechanism of Action
The mechanism of action for 5-amino-1-pentanol primarily involves its bifunctional nature, allowing it to participate in various chemical reactions. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry and industrial applications .
Comparison with Similar Compounds
5-Aminopentanol-1: Another name for 5-amino-1-pentanol, highlighting its structural similarity.
Uniqueness:
Chirality: The ®-configuration of 5-amino-1-pentanol gives it unique properties in terms of reactivity and interaction with other chiral molecules.
Bifunctionality: The presence of both amino and hydroxyl groups allows for a wide range of chemical reactions and applications, making it more versatile than similar compounds.
Properties
CAS No. |
183668-70-4 |
---|---|
Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2R)-5-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-5(7)3-2-4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
InChI Key |
VJGRDSFPHUTBBE-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CCCN)O |
Canonical SMILES |
CC(CCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.